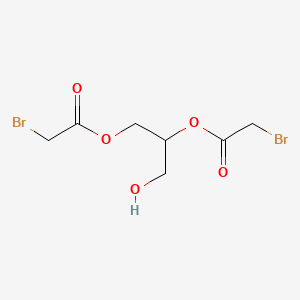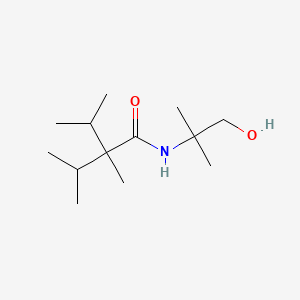
Quinoline, 4-(2-(4-morpholinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-morpholinyl)ethyl)-, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or molecular iodine have been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Quinoline, 4-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives .
科学研究应用
Quinoline, 4-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Quinoline, 4-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The morpholine group enhances its ability to interact with biological molecules, making it a potent compound in medicinal chemistry .
相似化合物的比较
Similar Compounds
6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione: A quinoline derivative with similar structural features but different functional groups.
Quinoline-5,8-dione: Another quinoline derivative with distinct chemical properties.
Uniqueness
Quinoline, 4-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the morpholine group, which enhances its solubility and reactivity. This makes it more versatile in various chemical and biological applications compared to other quinoline derivatives .
属性
CAS 编号 |
126921-43-5 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC 名称 |
4-(2-quinolin-4-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15-14(3-1)13(5-7-16-15)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |
InChI 键 |
PAAQAEFOCMGAGA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


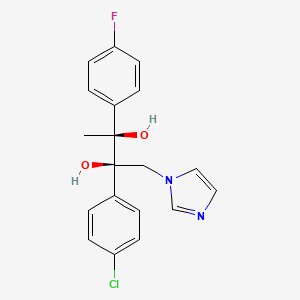
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)
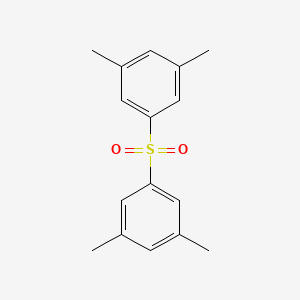
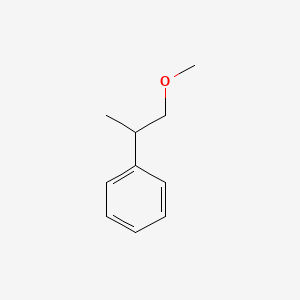

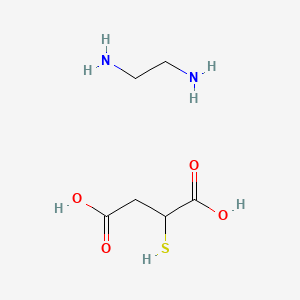
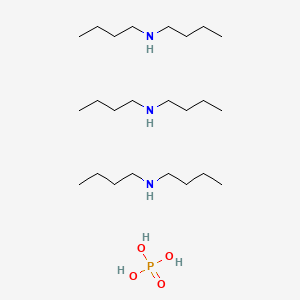
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



